Cas no 2024278-93-9 (1-(2-Azidoethyl)-4,4-difluoropiperidine)

1-(2-Azidoethyl)-4,4-difluoropiperidine 化学的及び物理的性質
名前と識別子
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- 1-(2-azidoethyl)-4,4-difluoropiperidine
- 1-(2-Azidoethyl)-4,4-difluoropiperidine
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- インチ: 1S/C7H12F2N4/c8-7(9)1-4-13(5-2-7)6-3-11-12-10/h1-6H2
- InChIKey: KVRNRPWABOPYEZ-UHFFFAOYSA-N
- SMILES: FC1(CCN(CCN=[N+]=[N-])CC1)F
計算された属性
- 精确分子量: 190.10300272 g/mol
- 同位素质量: 190.10300272 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 17.6
- 分子量: 190.19
1-(2-Azidoethyl)-4,4-difluoropiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-761315-0.05g |
1-(2-azidoethyl)-4,4-difluoropiperidine |
2024278-93-9 | 95.0% | 0.05g |
$186.0 | 2025-02-24 | |
Enamine | EN300-761315-0.25g |
1-(2-azidoethyl)-4,4-difluoropiperidine |
2024278-93-9 | 95.0% | 0.25g |
$396.0 | 2025-02-24 | |
Enamine | EN300-761315-2.5g |
1-(2-azidoethyl)-4,4-difluoropiperidine |
2024278-93-9 | 95.0% | 2.5g |
$1568.0 | 2025-02-24 | |
Life Chemicals | F1907-4204-0.5g |
1-(2-azidoethyl)-4,4-difluoropiperidine |
2024278-93-9 | 95% | 0.5g |
$565.0 | 2023-09-07 | |
Enamine | EN300-761315-0.5g |
1-(2-azidoethyl)-4,4-difluoropiperidine |
2024278-93-9 | 95.0% | 0.5g |
$624.0 | 2025-02-24 | |
Enamine | EN300-761315-0.1g |
1-(2-azidoethyl)-4,4-difluoropiperidine |
2024278-93-9 | 95.0% | 0.1g |
$277.0 | 2025-02-24 | |
TRC | A117416-100mg |
1-(2-Azidoethyl)-4,4-difluoropiperidine |
2024278-93-9 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A117416-500mg |
1-(2-Azidoethyl)-4,4-difluoropiperidine |
2024278-93-9 | 500mg |
$ 365.00 | 2022-06-08 | ||
TRC | A117416-1g |
1-(2-Azidoethyl)-4,4-difluoropiperidine |
2024278-93-9 | 1g |
$ 570.00 | 2022-06-08 | ||
Enamine | EN300-761315-5.0g |
1-(2-azidoethyl)-4,4-difluoropiperidine |
2024278-93-9 | 95.0% | 5.0g |
$2318.0 | 2025-02-24 |
1-(2-Azidoethyl)-4,4-difluoropiperidine 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
1-(2-Azidoethyl)-4,4-difluoropiperidineに関する追加情報
Comprehensive Overview of 1-(2-Azidoethyl)-4,4-difluoropiperidine (CAS No. 2024278-93-9)
1-(2-Azidoethyl)-4,4-difluoropiperidine (CAS No. 2024278-93-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This molecule combines a piperidine core with azido and difluoro functional groups, making it a versatile intermediate for click chemistry, drug discovery, and polymer modification. Its unique structure enables applications in bioconjugation, proteomics, and high-throughput screening, aligning with current trends in precision medicine and biotechnological innovation.
The compound's azidoethyl moiety is particularly valuable for Huisgen cycloaddition reactions, a cornerstone of modern click chemistry. Researchers leverage this property to develop targeted drug delivery systems and diagnostic probes, addressing growing demand for theranostic agents in oncology and neurology. Meanwhile, the 4,4-difluoropiperidine scaffold contributes to metabolic stability, a critical factor in ADME optimization for CNS-active pharmaceuticals—a hot topic in AI-driven drug design platforms.
Recent publications highlight its role in PET tracer development, capitalizing on the fluorine-18 isostere potential of the difluoropiperidine group. This aligns with the surge in radiopharmaceutical research, as evidenced by rising searches for "next-gen imaging agents" and "precision diagnostics." The compound's balanced lipophilicity (LogP ~1.8) also makes it attractive for blood-brain barrier penetration studies, addressing a key challenge in neurodegenerative disease research.
From a synthetic chemistry perspective, 1-(2-Azidoethyl)-4,4-difluoropiperidine exemplifies modern scaffold hopping strategies. Its bioisosteric properties relative to morpholine and thiomorpholine derivatives have sparked interest in fragment-based drug discovery—a technique frequently discussed in computational chemistry forums. The azide group's orthogonal reactivity allows sequential multicomponent reactions, enabling rapid generation of structure-activity relationship (SAR) libraries.
Industrial applications include its use as a monomer for smart materials with stimuli-responsive properties. The azide-alkyne click chemistry compatibility facilitates incorporation into self-healing polymers and conductive hydrogels—areas experiencing exponential growth due to demand for wearable biosensors and soft robotics components. These applications correlate with trending searches for "biocompatible electronics" and "adaptive biomaterials."
Quality control of CAS 2024278-93-9 typically involves HPLC-MS analysis with attention to azide dimerization byproducts. Stability studies indicate optimal storage at -20°C under inert atmosphere, reflecting best practices for reactive handles in combinatorial chemistry. The compound's structure-verified characterization data (1H/19F NMR, HRMS) is crucial for reproducibility—a major concern in open science initiatives and AI-assisted synthesis validation.
Emerging research explores its potential in proteolysis-targeting chimeras (PROTACs), where the azide enables modular ligand-linker assembly. This positions 1-(2-Azidoethyl)-4,4-difluoropiperidine at the forefront of targeted protein degradation therapeutics—a field generating substantial buzz in biopharma investment circles. The difluoropiperidine motif may also mitigate hERG inhibition risks, a frequent query in cardiotoxicity prediction algorithms.
Environmental and safety assessments show the compound requires standard laboratory precautions for azide-containing substances. Its non-volatile nature and moderate water solubility (≈50 mg/mL) facilitate waste management compared to traditional organic azides. These properties contribute to its adoption in green chemistry workflows seeking to minimize process mass intensity—a key metric in sustainable pharma manufacturing.
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